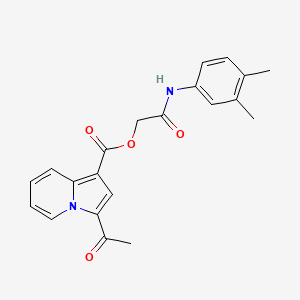

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

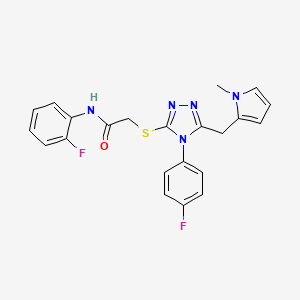

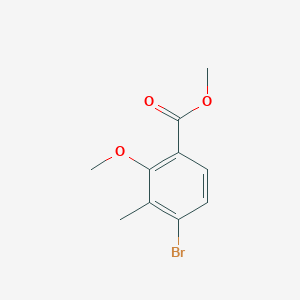

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Applications De Recherche Scientifique

Synthetic Applications and Chemical Reactivity

- The compound is related to a class of substances that exhibit interesting synthetic pathways and reactivity. For example, studies on pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole reveal complex reactions that can lead to a variety of products, including amidates through decarboxylation processes (Schmidt et al., 2006). These pathways underscore the compound's potential in synthesizing novel chemical entities.

Photoreactivity of Complexes

- Research into the photoreactivity of oxo-centered carbonyl-triruthenium complexes, which can be analogously related to the structural and functional behavior of "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," shows that these complexes undergo CO photorelease under specific conditions. This property is significant for applications in materials science and photopharmacology, demonstrating the compound's relevance in developing light-responsive materials or drugs (Moreira et al., 2016).

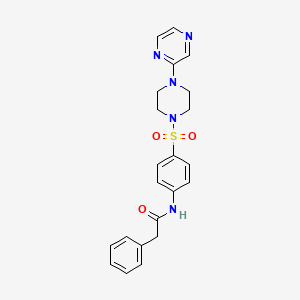

Antimicrobial and Antitumor Activities

- The synthesis and biological activity investigation of novel compounds, including those structurally related to "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," demonstrate potential antimicrobial and antitumor activities. These findings suggest the compound's applicability in medicinal chemistry for designing new therapeutic agents with specific biological activities (Khalifa et al., 2015).

Electrocyclic and Electrochromic Properties

- A study on highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties, though not directly mentioning "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," implicates the importance of dimethylphenyl amino groups in synthesizing materials with significant electrochromic properties. Such properties are crucial for applications in smart windows, displays, and other electrochromic devices (Liou & Chang, 2008).

Mécanisme D'action

The compound “2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is a type of heterocyclic compound . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon . They are commonly found in a wide variety of natural and synthetic compounds, including many drugs, dyes, and industrial chemicals .

The indolizine ring in this compound is a type of five-membered heterocycle . Five-membered heterocycles can be classified into two categories: one in which the ring is saturated (such as pyrrolidine, tetrahydrofuran, tetrahydrothiophene) and the other in which the ring system is unsaturated (such as pyrrole, furan, thiophene) . The properties and reactivity of these compounds can vary widely depending on the specific heteroatoms and substituents present in the ring .

The presence of an acetyl group and a carboxylate ester in the compound suggests that it might undergo various types of chemical reactions, such as hydrolysis, reduction, and nucleophilic substitution . These reactions could potentially lead to a variety of biological effects, depending on the specific conditions and targets involved .

Propriétés

IUPAC Name |

[2-(3,4-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-13-7-8-16(10-14(13)2)22-20(25)12-27-21(26)17-11-19(15(3)24)23-9-5-4-6-18(17)23/h4-11H,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAIJOPNCGNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylidene}anilinium iodide](/img/structure/B2515446.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)

![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)